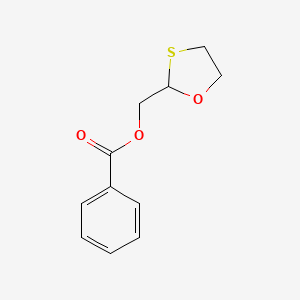












|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.P([O-])([O-])([O-])=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.[OH-].[Na+].[Cl-].[Na+]>C(#N)C>[C:1]([O:9][CH2:10][C@H:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:9][CH2:10][C@@H:11]1[S:15][CH2:14][CH2:13][O:12]1 |f:1.2,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
phosphoric acid phosphate
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O.P(=O)([O-])([O-])[O-]
|
|
Name
|
cholesterol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at approximately 4° C. for a period of up to 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining
|
|
Type
|
CUSTOM
|
|
Details
|
The progress of the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl tert-butyl ether (5×5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the extracts afforded a crude product that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC[C@@H]1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC[C@H]1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |












|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.P([O-])([O-])([O-])=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.[OH-].[Na+].[Cl-].[Na+]>C(#N)C>[C:1]([O:9][CH2:10][C@H:11]1[S:15][CH2:14][CH2:13][O:12]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:9][CH2:10][C@@H:11]1[S:15][CH2:14][CH2:13][O:12]1 |f:1.2,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
phosphoric acid phosphate
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O.P(=O)([O-])([O-])[O-]
|
|
Name
|
cholesterol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at approximately 4° C. for a period of up to 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining
|
|
Type
|
CUSTOM
|
|
Details
|
The progress of the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl tert-butyl ether (5×5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the extracts afforded a crude product that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC[C@@H]1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC[C@H]1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |